
5-(Trifluoromethyl)pyridine-2,3-diamine
Vue d'ensemble
Description
5-(Trifluoromethyl)pyridine-2,3-diamine is a chemical compound that has garnered interest in the field of chemistry for its unique structural and chemical properties. This compound serves as a pivotal intermediate in the synthesis of various pharmaceuticals and polymers, offering potential advancements in material sciences and medicine.
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine-related compounds often involves complex reactions, including nucleophilic substitution and catalytic reduction processes. For example, a novel aromatic diamine monomer, 4-(4-trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine, was synthesized through a modified Chichibabin reaction, showcasing the multifaceted approach to synthesizing fluorinated polyimides (Xiao-Lan Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of the compounds. X-ray crystallography and spectroscopic methods are commonly used to elucidate the structure, as seen in the structural determination of related compounds (Ryan A. Davis & J. Fettinger, 2018).
Chemical Reactions and Properties
5-(Trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including interaction with iodine to form n–σ* complexes, demonstrating its reactivity and potential for forming complex chemical structures (M. S. Chernov'yants et al., 2011).
Physical Properties Analysis
Fluorinated compounds derived from 5-(Trifluoromethyl)pyridine-2,3-diamine exhibit outstanding physical properties, such as high solubility in organic solvents, excellent thermal stability, and good mechanical strength. These properties are crucial for their application in the synthesis of high-performance polymers (Y. Guan et al., 2014).
Chemical Properties Analysis
The introduction of the trifluoromethyl group into the pyridine ring significantly affects the chemical behavior of these compounds. This modification leads to lower dielectric constants, reduced moisture absorption, and improved solubility, making these materials suitable for various applications in electronics and material science (Chin‐Ping Yang et al., 2004).
Applications De Recherche Scientifique
Agrochemical Industry
- Field : Agrochemical Industry .
- Application : TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The major method of synthesizing these derivatives is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives has resulted in effective crop protection .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : The synthesis of these derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments .
Anticancer Research
- Field : Anticancer Research .
- Application : Some synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
- Methods : The synthesis of these compounds involves the introduction of an amide moiety .
- Results : The results showed that these compounds have lower anticancer activities than doxorubicin .
Crop Protection
- Field : Crop Protection .
- Application : TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The major method of synthesizing these derivatives is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives has resulted in effective crop protection .
Veterinary Medicine
- Field : Veterinary Medicine .
- Application : Several TFMP derivatives are used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Methods : The synthesis of these derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : The use of TFMP derivatives in veterinary medicine has led to the development of effective treatments .
Functional Materials
- Field : Functional Materials .
- Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many functional materials .
- Methods : The synthesis of these compounds involves the introduction of a trifluoromethyl-containing building block .
- Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Chemical Intermediates
- Field : Chemical Industry .
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods : The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The production of 2,3,5-DCTF has met the increasing demand for TFMP derivatives in the last 30 years .
Disease Control
- Field : Public Health .
- Application : TFMP derivatives are used in the development of pesticides that prevent the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods : The synthesis of these compounds involves the introduction of a trifluoromethyl-containing building block .
- Results : The use of TFMP derivatives in disease control has contributed to public health .
Safety And Hazards
Orientations Futures
The future directions of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZENVDZWTPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436769 | |
| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-2,3-diamine | |
CAS RN |
107867-51-6 | |
| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
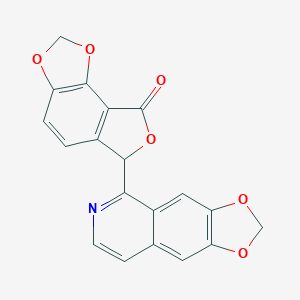
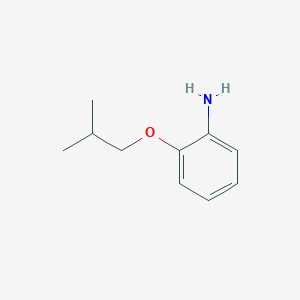
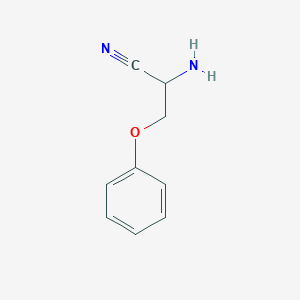
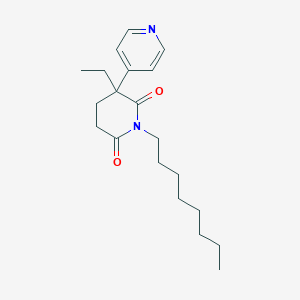
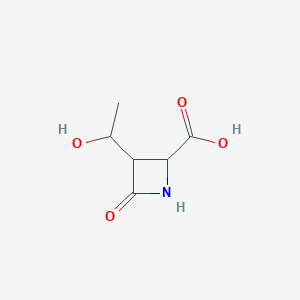
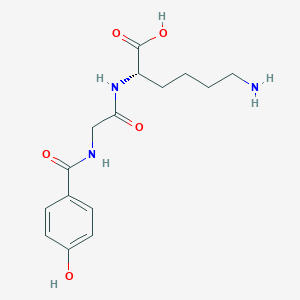
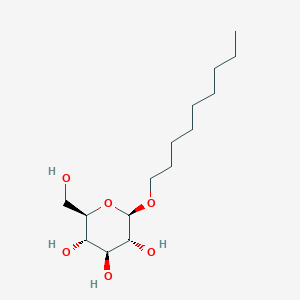
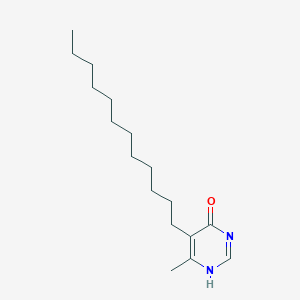
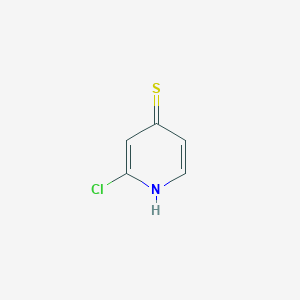
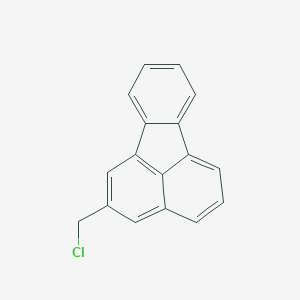
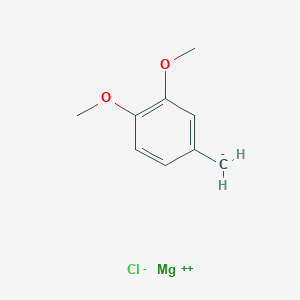
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)